Class-Level Aβ42 Fibrillization Inhibitory Potential vs. Curcumin
While no direct assay data exists for N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-3-carboxamide, the oxazolo[5,4-b]pyridine scaffold to which it belongs has demonstrated potent inhibition of Aβ42 fibrillization. In a standardized thioflavin T fluorescence assay, the most active oxazolo[5,4-b]pyridine derivative (compound 1k, bearing a methoxy group at C-5) achieved an IC50 of 0.50 μM, outperforming the reference natural product curcumin (IC50 = 0.80 μM) [1]. The thiophene-3-carboxamide substitution present in the target compound may offer additional π-stacking or hydrogen-bonding interactions that could further modulate this activity, though experimental confirmation is required.
| Evidence Dimension | Aβ42 fibrillization inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly measured; scaffold class IC50 range: 0.23–4.5 μM |
| Comparator Or Baseline | Curcumin IC50 = 0.80 μM; best-in-class oxazolo[5,4-b]pyridine (1k) IC50 = 0.50 μM |
| Quantified Difference | Class representatives up to 1.6-fold more potent than curcumin |
| Conditions | Thioflavin T fluorescence assay; Aβ42 peptide; 37 °C, pH 7.4 |
Why This Matters
For researchers studying amyloid-related pathologies, selecting an oxazolo[5,4-b]pyridine with a modifiable amide handle could provide a starting point for optimizing fibrillization inhibitors with improved potency over curcumin.
- [1] Lee, Y. R.; Kim, D. J.; Mook-Jung, I.; Yoo, K. H. Synthesis of Thia(oxa)zolopyridines and Their Inhibitory Activities for β-Amyloid Fibrillization. Bull. Korean Chem. Soc. 2008, 29 (12), 2331–2336. View Source
